molecular formula C9H10ClNO B1380817 2-Chloro-6-isopropylnicotinaldehyde CAS No. 1289160-67-3

2-Chloro-6-isopropylnicotinaldehyde

Cat. No.: B1380817
CAS No.: 1289160-67-3
M. Wt: 183.63 g/mol
InChI Key: XLCILDNPJUGCQI-UHFFFAOYSA-N
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Description

2-Chloro-6-isopropylnicotinaldehyde is an organic compound with the molecular formula C9H10ClNO. It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by a chlorine atom and an isopropyl group, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-isopropylnicotinaldehyde typically involves the chlorination of 6-isopropylnicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-isopropylnicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-isopropylnicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-isopropylnicotinaldehyde involves its interaction with specific molecular targets. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chlorine atom and isopropyl group may also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloronicotinaldehyde
  • 6-Isopropylnicotinaldehyde
  • 2-Chloro-3-pyridinecarboxaldehyde

Uniqueness

2-Chloro-6-isopropylnicotinaldehyde is unique due to the presence of both a chlorine atom and an isopropyl group on the pyridine ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-chloro-6-propan-2-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-6(2)8-4-3-7(5-12)9(10)11-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCILDNPJUGCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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